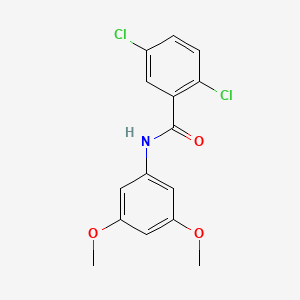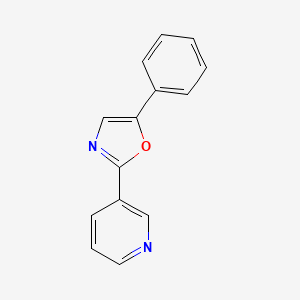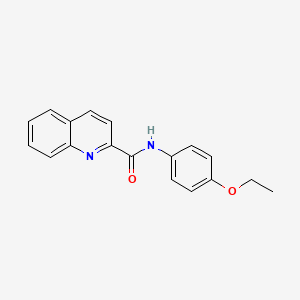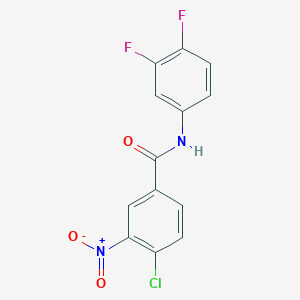
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide, also known as UMI-77, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects in cancer treatment and as a tool for studying the role of certain proteins in the body. In
作用機序
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide functions as a competitive inhibitor of Hsp90 by binding to the ATP-binding site of the protein. This prevents the binding of ATP and subsequent conformational changes necessary for the chaperone activity of Hsp90. The inhibition of Hsp90 by 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide leads to the degradation of client proteins and ultimately results in cancer cell death.
Biochemical and Physiological Effects:
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to have potent anti-cancer effects in vitro and in vivo. In addition to its role in inhibiting Hsp90, 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also been shown to inhibit the activity of other chaperone proteins, such as Hsp70 and Grp94. 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also been shown to have anti-inflammatory effects, as it inhibits the activity of the pro-inflammatory protein NF-κB.
実験室実験の利点と制限
One advantage of using 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide in lab experiments is its specificity for Hsp90 and other chaperone proteins. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one limitation of using 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide is its potential toxicity, as it has been shown to induce apoptosis in normal cells at high concentrations.
将来の方向性
One potential future direction for 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide is its use in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. This could potentially enhance the anti-cancer effects of 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide and reduce the likelihood of drug resistance. Additionally, further research could be done to explore the potential therapeutic applications of 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide in other diseases, such as neurodegenerative disorders or autoimmune diseases.
In conclusion, 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment and as a tool for studying the role of chaperone proteins in the body. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable compound for scientific research.
合成法
The synthesis of 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide involves a multi-step process that begins with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with 3,5-dimethoxyaniline to form the final product, 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide. The purity of the compound can be improved through recrystallization or column chromatography.
科学的研究の応用
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to have promising effects in cancer treatment, specifically in inhibiting the activity of the protein Hsp90. Hsp90 is a chaperone protein that plays a crucial role in the folding and stability of many oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins and ultimately result in cancer cell death. 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also been used as a tool for studying the role of Hsp90 in other cellular processes, such as the regulation of steroid hormone receptors.
特性
IUPAC Name |
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-11-6-10(7-12(8-11)21-2)18-15(19)13-5-9(16)3-4-14(13)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDJAWDNQGAILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5790623.png)

![1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5790638.png)

![methyl 4-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5790649.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5790662.png)


![3-[(1-benzyl-4-piperidinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5790679.png)
![3-amino-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)
![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)

